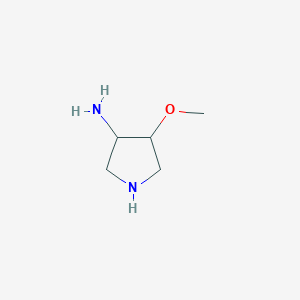

cis-4-Methoxypyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

4-methoxypyrrolidin-3-amine |

InChI |

InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

GUCHNZPHITVHJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNCC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 4 Methoxypyrrolidin 3 Amine

Retrosynthetic Strategies for the cis-4-Methoxypyrrolidin-3-amine Core

Retrosynthetic analysis of this compound reveals several key disconnections that guide the design of synthetic routes. The primary bond cleavages to consider are the C-N and C-O bonds of the functional groups and the C-C and C-N bonds within the pyrrolidine (B122466) ring.

A common strategy involves the disconnection of the pyrrolidine ring itself, often through a [3+2] cycloaddition reaction. acs.org In this approach, an azomethine ylide serves as the three-atom component, reacting with a suitable two-atom dipolarophile to construct the five-membered ring with control over the relative stereochemistry of the substituents.

Another prominent retrosynthetic approach focuses on the functional group interconversion of a pre-existing pyrrolidine scaffold. A key precursor identified through this analysis is a cis-4-hydroxy-3-aminopyrrolidine derivative. This intermediate allows for the crucial C4-methoxy group to be introduced late in the synthesis via O-methylation of the corresponding hydroxyl group. The challenge then becomes the stereoselective synthesis of this di-substituted pyrrolidine. This can be approached by disconnecting the C3-N bond, leading back to a 4-hydroxypyrrolidin-3-one (B13145441) precursor, which can be synthesized from readily available starting materials. The stereoselective reduction of the ketone and subsequent amination are critical steps in this pathway.

Furthermore, a chiral pool approach starting from readily available chiral molecules like tartaric acid or amino acids such as 4-hydroxyproline (B1632879) can be envisioned. For instance, (2S, 4R)-4-hydroxyproline, which has the desired trans stereochemistry, could potentially be converted to the cis isomer through a series of stereochemical inversions. A review on the synthesis of pyrrolidine-containing drugs highlights that the functionalization of a pre-existing, optically pure cyclic precursor is a common and effective strategy. mdpi.com

Enantioselective Synthesis of this compound and its Precursors

Achieving the desired absolute and relative stereochemistry in the synthesis of this compound requires sophisticated enantioselective methods. These can be broadly categorized into chiral auxiliary-controlled approaches, asymmetric catalysis, and chemoenzymatic routes.

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which they are cleaved. While specific examples for the synthesis of this compound using this method are not extensively documented in publicly available literature, the principle can be applied. For instance, a chiral auxiliary attached to the nitrogen of a precursor could direct the diastereoselective addition of a nucleophile to form one of the stereocenters. The stereoselective reduction of α-ketoamides derived from (S)-proline esters using sodium borohydride (B1222165) has been shown to produce optically active α-hydroxy acids, demonstrating the influence of a chiral pyrrolidine-based auxiliary on a nearby reacting center. nih.gov This principle could be extended to the synthesis of the target molecule.

Asymmetric Catalysis in Pyrrolidine Ring Construction (e.g., organocatalysis, metal catalysis)

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral heterocycles. Both organocatalysis and metal catalysis offer avenues to the enantioselective construction of the pyrrolidine ring.

Organocatalysis: Organocatalysts, particularly those derived from proline and cinchona alkaloids, are known to effectively catalyze asymmetric reactions. An enantioselective fluorination reaction using a modified cinchona alkaloid catalyst has been reported for the synthesis of cis-3-fluoropiperidin-4-ol, a related heterocyclic building block. researchgate.net A similar strategy could be envisioned for the synthesis of a fluorinated pyrrolidine precursor that could be subsequently converted to the methoxy (B1213986) derivative. Furthermore, bifunctional tertiary amine-squaramide catalysts have been successfully employed in the enantioselective Mannich-type addition to N-protected aldimines, yielding precursors to non-proteinogenic α-amino acids. mdpi.com This type of catalysis could potentially be applied to create the C3-amino stereocenter with high enantioselectivity.

Metal Catalysis: Transition metal catalysts, in conjunction with chiral ligands, are widely used for asymmetric transformations. For instance, iridium-diamine catalyzed asymmetric transfer hydrogenation has been used in the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol. nih.gov While this leads to a different substitution pattern, it highlights the potential of metal-catalyzed reductions in establishing the stereochemistry of hydroxylated pyrrolidines. The diastereoselective synthesis of highly substituted pyrrolidines has also been achieved via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yielding products with up to four stereogenic centers. acs.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical transformations, offer a powerful approach to chiral molecules. A notable example is the lipase-catalyzed resolution of racemic cis-3-amino-4-hydroxypyrrolidines. nih.gov In this study, Candida antarctica lipases A and B were found to be effective catalysts in the hydrolytic resolution of the corresponding N-acylated derivatives, providing access to enantiomerically enriched cis-3-amino-4-hydroxypyrrolidines. nih.govresearchgate.net This enzymatic step is crucial for separating the enantiomers of the key hydroxylated precursor, which can then be O-methylated to afford the target enantiomer of this compound.

| Catalyst | Reaction Type | Substrate | Product | Enantioselectivity | Reference |

| Candida antarctica lipase (B570770) A | Hydrolysis | Racemic N-acylated cis-3-amino-4-hydroxypyrrolidine | Enantiomerically enriched cis-3-amino-4-hydroxypyrrolidine | High | nih.gov |

| Candida antarctica lipase B | Hydrolysis | Racemic N-acylated cis-3-amino-4-hydroxypyrrolidine | Enantiomerically enriched cis-3-amino-4-hydroxypyrrolidine | High | nih.govresearchgate.net |

Diastereoselective Approaches to this compound

The formation of the cis stereochemical relationship between the C3-amino and C4-methoxy groups is a critical challenge. This is often addressed by first synthesizing a cis-3-amino-4-hydroxypyrrolidine intermediate.

One effective strategy to establish the cis stereochemistry is through an intramolecular Mitsunobu reaction. A review article describes the synthesis of a cis-4-hydroxyproline derivative via this method, which involves the cyclization of a linear precursor with inversion of configuration at one of the stereocenters to yield the cis product. mdpi.com

Another approach involves the stereoselective reduction of a 4-oxopyrrolidine-3-carboxamide or a similar precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the resulting alcohol. While specific high-yielding examples for the desired cis isomer are not prevalent in the literature, the diastereoselective reduction of chiral α-ketoamides has been studied, indicating that the stereochemical outcome can be controlled. nih.gov

Furthermore, the synthesis of novel pyrrolidine 3,4-diol derivatives has been achieved starting from carbohydrate precursors like D-mannose and D-ribose. rsc.orgnih.gov These methods establish the stereochemistry of the hydroxyl groups, which could then be selectively functionalized to introduce the amino and methoxy groups with the desired cis relationship.

Exploration of Novel Reaction Pathways and Building Blocks for this compound

The development of novel building blocks and reaction pathways is essential for expanding the chemical space and improving the efficiency of synthesis. The synthesis of spirocyclic pyrrolidines as advanced building blocks for drug discovery has been reported, demonstrating the versatility of the pyrrolidine scaffold. rsc.org

A chemrxiv preprint describes the multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones, which serve as efficient starting materials for a variety of 3-functionalized pyrrolidones, including 3-aminopyrrolidones. chemrxiv.org This approach, involving an aldol (B89426) condensation followed by a Raney-Nickel catalyzed hydrogenation-cyclization, opens up possibilities for creating a diverse library of substituted pyrrolidines. The resulting 3-oxopyrrolidones can be converted to 3-aminopyrrolidones, which are precursors to the target molecule.

The synthesis of novel pyrrolidine 3,4-diol derivatives from sugars also represents an exploration of alternative building blocks. researchgate.netrsc.orgnih.gov These highly functionalized and stereochemically defined precursors offer a different entry point to the desired this compound structure.

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of environmentally benign and sustainable synthetic routes to valuable chemical entities is a cornerstone of modern pharmaceutical and chemical research. For a molecule such as this compound, a substituted pyrrolidine that represents a key structural motif in many biologically active compounds, the application of green chemistry principles is of paramount importance. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. This section explores the application of these principles to the synthesis of this compound, focusing on biocatalysis and the use of sustainable reaction media.

The pursuit of greener synthetic pathways for chiral amines and their derivatives has led to significant advancements in biocatalysis. mdpi.commdpi.com Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental impact compared to traditional chemical methods that often rely on harsh reagents and metal catalysts. mdpi.comnih.gov For the synthesis of substituted pyrrolidines, several biocatalytic strategies have emerged as powerful tools. nih.govresearchgate.net

One of the most promising approaches for introducing chirality and the amino group in a sustainable manner is through the use of transaminases (ATAs). nih.gov These enzymes catalyze the asymmetric transfer of an amino group from a donor to a ketone substrate. nih.gov A potential green synthesis of this compound could, therefore, involve the enzymatic transamination of a prochiral 4-methoxy-pyrrolidin-3-one precursor. This method would directly yield the desired chiral amine in high enantiomeric purity, a significant advantage over classical resolutions of racemates. While a specific transaminase for this exact substrate has not been detailed in the reviewed literature, studies on analogous cyclic ketones demonstrate the feasibility of this approach. For instance, the stereoselective transamination of N-Boc-3-pyrrolidinone to the corresponding N-Boc-3-aminopyrrolidine has been successfully achieved with high conversion and excellent enantiomeric excess using various amine transaminases. nih.gov

Another key green chemistry strategy is the enzymatic resolution of a racemic mixture. Research on the lipase-catalyzed resolution of structurally similar compounds, such as cis-3-amino-4-hydroxypyrrolidines, has shown great promise. researchgate.net Lipases from Candida antarctica (both A and B variants) have been effective in hydrolytic processes to resolve racemic mixtures of these heterocyclic amino alcohols, yielding optically pure enantiomers. researchgate.net This suggests a viable chemoenzymatic route for this compound, where a racemic mixture is first synthesized chemically and then resolved enzymatically. This approach avoids the need for chiral starting materials or complex asymmetric catalysts.

The use of sustainable solvents is another critical aspect of green synthesis. Water is the most environmentally benign solvent, and many enzymatic reactions are performed in aqueous buffers. nih.gov Beyond water, the exploration of bio-based solvents and deep eutectic solvents offers further opportunities to reduce the reliance on volatile organic compounds. researchgate.net

The following table summarizes findings from studies on the biocatalytic synthesis of closely related substituted pyrrolidines, illustrating the potential of these methods for the sustainable production of this compound.

| Precursor/Substrate | Biocatalytic Method | Enzyme System | Key Findings | Reference |

| N-Boc-3-pyrrolidinone | Asymmetric Transamination | Amine Transaminase (ATA) | Stereoselective synthesis of N-Boc-3-aminopyrrolidine with high conversion and enantiomeric excess. | nih.gov |

| Racemic cis-3-amino-4-hydroxypyrrolidines | Enzymatic Resolution | Candida antarctica lipase A and B | Successful resolution via hydrolytic processes to obtain optically pure enantiomers. | researchgate.net |

| meso-Pyrrolidine-2,5-dicarboxamides | Desymmetrization | Amidase-containing E. coli | Hydrolysis to yield chiral 4-carbamoylpyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess. | researchgate.net |

While direct and detailed research on the green synthesis of this compound is not extensively documented in the public domain, the principles of green chemistry, particularly through the application of biocatalysis, offer a clear and promising path forward. The successful application of enzymes like transaminases and lipases on structurally analogous compounds provides a strong foundation for the development of sustainable and efficient manufacturing processes for this important chemical building block. nih.govresearchgate.net Future research will likely focus on identifying or engineering specific enzymes that can act efficiently on a 4-methoxylated pyrrolidine scaffold.

Advanced Spectroscopic and Conformational Analysis of Cis 4 Methoxypyrrolidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical characterization of organic molecules in solution. For cis-4-Methoxypyrrolidin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable information regarding proton and carbon environments, their connectivity, and spatial proximities.

Multidimensional NMR Techniques (2D-COSY, NOESY, HSQC, HMBC)

Multidimensional NMR techniques are instrumental in unequivocally assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound. These experiments reveal correlations between different nuclei, allowing for a detailed mapping of the molecular framework. nih.govyoutube.com

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be expected between the protons on adjacent carbons of the pyrrolidine (B122466) ring, such as H-3 with the protons on C-2 and C-4, and H-4 with the protons on C-3 and C-5. This establishes the connectivity of the proton network within the five-membered ring. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about protons that are close in space, irrespective of their bonding connectivity. For the cis isomer, a key NOESY correlation would be observed between the proton at C-3 (attached to the amine group) and the proton at C-4 (attached to the methoxy (B1213986) group), as they reside on the same face of the pyrrolidine ring. This spatial proximity is a direct consequence of the cis stereochemistry.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. For instance, the signal for the proton at C-3 would show a correlation to the signal for the C-3 carbon. youtube.com

Table 1: Hypothetical NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations | Key HMBC Correlations |

| 2 | δH-2a, δH-2b | δC-2 | H-2a/H-2b, H-2a/H-3, H-2b/H-3 | H-2a/H-3, H-2b/H-5a | H-2a/C-3, H-2a/C-5 |

| 3 | δH-3 | δC-3 | H-3/H-2a, H-3/H-2b, H-3/H-4 | H-3/H-4, H-3/H-2a | H-3/C-2, H-3/C-4, H-3/C-5 |

| 4 | δH-4 | δC-4 | H-4/H-3, H-4/H-5a, H-4/H-5b | H-4/H-3, H-4/H-5a | H-4/C-3, H-4/C-5, H-4/OCH₃ |

| 5 | δH-5a, δH-5b | δC-5 | H-5a/H-5b, H-5a/H-4, H-5b/H-4 | H-5a/H-4, H-5b/H-2b | H-5a/C-4, H-5a/C-2 |

| OCH₃ | δH-OCH₃ | δC-OCH₃ | - | - | OCH₃/C-4 |

This table presents expected correlations and is for illustrative purposes. Actual chemical shifts and correlations would be determined experimentally.

Application of Chiral Derivatizing Agents and Shift Reagents for Enantiomeric Purity Assessment

To determine the enantiomeric purity of a chiral amine like this compound, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) are often employed in conjunction with NMR spectroscopy.

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure compound that reacts with the chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. A common CDA for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. The resulting diastereomeric amides will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of the enantiomeric ratio. chiralpedia.com

Chiral Shift Reagents (CSRs): CSRs are typically lanthanide complexes that can reversibly coordinate to the analyte. This coordination induces changes in the chemical shifts of the analyte's protons. For a racemic or enantiomerically enriched sample, the CSR will form diastereomeric complexes with each enantiomer, leading to the separation of formerly overlapping signals in the NMR spectrum. The integration of these separated signals provides the enantiomeric excess.

Chiral Chromatography and Spectroscopic Methods for Absolute Configuration Determination

While NMR with chiral auxiliaries can determine enantiomeric purity, other techniques are generally required to establish the absolute configuration of a chiral center.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum is unique for each enantiomer, being equal in magnitude but opposite in sign. researchgate.net

The absolute configuration of this compound can be determined by comparing the experimentally measured ECD or VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., (3R,4S)). researchgate.netuit.no A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry. nih.gov VCD, which probes the vibrational transitions of the molecule, can be particularly powerful for flexible molecules as it is sensitive to conformational changes. scm.com

Table 2: Principles of ECD and VCD for Absolute Configuration Determination

| Technique | Principle | Application to this compound |

| ECD | Measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. | The experimental ECD spectrum is compared to quantum chemical predictions for one enantiomer to assign the absolute configuration. |

| VCD | Measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. | Provides a more detailed fingerprint of the molecule's stereochemistry and conformation in solution, which is then compared to theoretical calculations. researchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a powerful analytical technique for separating the enantiomers of a chiral compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Chiral HPLC: For a polar molecule like this compound, chiral HPLC is a suitable method. The choice of CSP is critical and often involves derivatives of polysaccharides (e.g., cellulose (B213188) or amylose), crown ethers, or proteins immobilized on a silica (B1680970) support. nih.gov The separated enantiomers can be detected by a standard UV or mass spectrometric detector, and the ratio of the peak areas corresponds to the enantiomeric ratio.

Chiral GC: For volatile derivatives of the analyte, chiral GC can also be employed. The amine would typically first be derivatized to make it more volatile and thermally stable, for example, by acylation. The resulting derivative is then separated on a GC column coated with a chiral stationary phase.

Table 3: Exemplary Chiral HPLC Conditions for Separation of Amines

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

These conditions are illustrative and would require optimization for the specific analyte.

X-ray Crystallography of this compound Derivatives and Salts

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. While obtaining suitable crystals of the free amine might be challenging due to its polarity and potential for hydrogen bonding-induced disorder, forming a salt or a derivative can facilitate crystallization.

By reacting this compound with a chiral acid (e.g., tartaric acid or a camphor-sulfonic acid) of known absolute configuration, a pair of diastereomeric salts is formed. These can often be separated by fractional crystallization. The subsequent X-ray diffraction analysis of a single crystal of one of the diastereomeric salts allows for the unambiguous determination of the relative and absolute stereochemistry of the entire molecule, including the this compound cation. The known configuration of the chiral acid serves as an internal reference.

The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the pyrrolidine ring conformation (e.g., envelope or twist) in the solid state.

Table 4: Key Crystallographic Parameters from a Hypothetical X-ray Analysis

| Parameter | Description |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Resolution (Å) | A measure of the level of detail in the electron density map |

| R-factor | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data |

| Flack Parameter | A parameter used to determine the absolute configuration of the crystal structure |

Conformational Landscape Exploration of this compound via Integrated Spectroscopic and Computational Data

The conformational flexibility of the pyrrolidine ring is primarily described by two low-energy envelope (E) conformations, where one atom is out of the plane of the other four, and twist (T) conformations, where two adjacent atoms are displaced on opposite sides of the plane. For substituted pyrrolidines, the substituents can adopt either a pseudo-axial or a pseudo-equatorial orientation, leading to different steric and electronic interactions that influence the relative stability of the conformers. In the case of this compound, the cis relationship between the amine and methoxy groups introduces specific intramolecular interactions that are key to its conformational behavior.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule. These calculations can predict the geometries and relative energies of the stable conformers. For this compound, two primary envelope conformations are anticipated: the N-endo (where the nitrogen atom is out of the plane on the same side as the substituents) and the N-exo (where the nitrogen is out of the plane on the opposite side). The relative energies of these conformers are influenced by a delicate balance of steric hindrance between the substituents and potential intramolecular hydrogen bonding between the amine group and the methoxy oxygen.

Spectroscopic techniques provide experimental validation of the computational models. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), offers valuable insights into the dihedral angles of the pyrrolidine ring, which are directly related to its pucker. Infrared (IR) spectroscopy can reveal the presence of intramolecular hydrogen bonds through shifts in the vibrational frequencies of the N-H and C-O bonds.

A combined analysis of computational and spectroscopic data allows for a comprehensive description of the conformational landscape. The predicted lowest energy conformers from DFT calculations can be used to simulate theoretical NMR and IR spectra, which are then compared with the experimental data. A good correlation between the calculated and observed spectra lends confidence to the proposed conformational model.

The following data tables present predicted spectroscopic and conformational parameters for the most stable conformers of this compound, based on computational models and data from analogous substituted pyrrolidines. It is important to note that these are illustrative values, as detailed experimental and computational studies specifically on this compound are not extensively available in the public domain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Major Conformer of this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 3.05 - 3.20 (m) | 52.5 |

| 3 | 3.40 - 3.55 (m) | 58.0 |

| 4 | 3.95 - 4.10 (m) | 82.0 |

| 5 | 2.85 - 3.00 (m) | 50.0 |

| OCH₃ | 3.35 (s) | 56.5 |

| NH₂ | 1.80 (br s) | - |

| NH | 2.10 (br s) | - |

Note: Chemical shifts are referenced to TMS. Multiplicities are denoted as s (singlet), m (multiplet), and br s (broad singlet). These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Key Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3350 - 3250 | Medium, Broad |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (amine) | 1620 - 1590 | Medium |

| C-O Stretch (ether) | 1120 - 1080 | Strong |

Note: The broadening of the N-H stretch may indicate hydrogen bonding.

Table 3: Calculated Conformational Data for the Two Lowest Energy Envelope Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H3-C3-C4-H4) | Population (%) at 298 K |

| Conformer A (N-endo like) | 0.00 | ~ 35° | 65 |

| Conformer B (N-exo like) | 0.55 | ~ 145° | 35 |

Note: These values are illustrative and derived from computational modeling of similar 3,4-disubstituted pyrrolidines. The actual energy difference and dihedral angles may vary.

The integration of these computational and spectroscopic approaches provides a powerful strategy for elucidating the complex conformational behavior of flexible molecules like this compound. The predominance of a particular conformer or a specific conformational equilibrium can have profound implications for its biological activity and is a critical consideration in the field of medicinal chemistry. Further detailed experimental studies, including variable temperature NMR and advanced 2D NMR techniques, would be invaluable in refining this conformational model.

Computational and Theoretical Investigations of Cis 4 Methoxypyrrolidin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as "cis-4-Methoxypyrrolidin-3-amine." These methods provide deep insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For a molecule like "this compound," DFT studies would be crucial for determining the most stable three-dimensional arrangement of its atoms.

Studies on similar substituted pyrrolidines have demonstrated that the conformational preference is highly dependent on the nature and position of the substituents. acs.org For instance, in the unsubstituted pyrrolidine (B122466) ring, the energy difference between conformers where the N-H bond is in an axial or equatorial position is very small, and the most stable form can depend on the level of theory and basis set used in the calculations. acs.org For substituted pyrrolidines, such as 4-tert-butylprolines, the bulky tert-butyl group locks the ring into a specific pucker, either Cγ-exo or Cγ-endo, depending on its cis or trans configuration. nih.gov In the case of "this compound," DFT calculations would elucidate the preferred puckering of the pyrrolidine ring and the relative orientation of the methoxy (B1213986) and amine groups.

A typical DFT analysis would involve geometry optimization to find the lowest energy conformers. The relative energies of these conformers would indicate their population at a given temperature. Thermodynamic parameters, such as enthalpy and Gibbs free energy, can also be calculated to assess the stability of different isomers.

Table 1: Representative DFT Calculated Energy Differences for Pyrrolidine Conformers (Note: This table presents illustrative data for the unsubstituted pyrrolidine molecule as specific data for this compound is not available in the literature.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-H equatorial | B3LYP/aug-cc-pVQZ | 0.00 | acs.org |

In a molecule like "this compound," NBO analysis would be particularly insightful for understanding the interplay between the lone pair of the nitrogen atom, the oxygen of the methoxy group, and the amine group. For example, studies on enamines derived from pyrrolidine and α-alkoxyaldehydes have used NBO analysis to explain their stability through orbital interactions. researchgate.net Similarly, in 2-pyrrolidone dimers, NBO analysis has been instrumental in characterizing the hydrogen-bonded interactions. nih.gov

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital to an empty acceptor orbital. A higher E(2) value indicates a stronger interaction. For "this compound," potential interactions would include those between the nitrogen lone pair and antibonding orbitals of adjacent C-C or C-H bonds, as well as potential hydrogen bonding between the amine and methoxy groups.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Pyrrolidine System (Note: This table presents hypothetical but representative data for a substituted pyrrolidine to illustrate the type of information gained from NBO analysis.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(C-C) | 3.5 |

| LP(1) O | σ*(C-H) | 1.8 |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical methods provide detailed electronic information, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for this purpose.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid exploration of the conformational landscape to identify low-energy conformers. MD simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule moves and flexes over time.

For "this compound," MD simulations would reveal the dynamic puckering of the pyrrolidine ring and the rotational flexibility of the methoxy and amine substituents. deakin.edu.au This is particularly important as the biological activity of a molecule is often related to its ability to adopt a specific conformation to bind to a receptor. nih.gov Studies on pyrrolidinium-based ionic liquids have used MD simulations to understand their behavior at interfaces. deakin.edu.au

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, such as NMR chemical shifts and infrared (IR) vibrational frequencies, which can be compared with experimental data to confirm the structure and conformation of a molecule.

DFT calculations are commonly used to predict NMR chemical shifts. researchgate.net The accuracy of these predictions has been shown to be in excellent agreement with experimental results for various pyrrolidine-containing compounds. semanticscholar.orgfrontiersin.org For "this compound," predicting the 1H and 13C NMR chemical shifts for different possible conformers would be a powerful tool for structural elucidation. Recent advances in machine learning have also led to highly accurate predictions of 1H NMR chemical shifts for small molecules. nih.gov

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. The computed frequencies for different vibrational modes (e.g., N-H stretch, C-O stretch) can be compared to experimental spectra. nih.gov

Table 3: Representative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Pyrrolidine Derivative (Note: This table is based on data for 4-(1-pyrrolidinyl)piperidine (B154721) to illustrate the correlation between experimental and theoretical values.)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |

|---|---|---|---|

| C2' | 50.1 | 51.2 | researchgate.net |

| C3' | 26.5 | 27.3 | researchgate.net |

Solvent Effects on the Conformational Preferences and Energetics of this compound

The surrounding solvent can have a significant impact on the conformational preferences and energetics of a molecule. Computational models can account for these solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on 2-pyrrolidone have used this method to investigate solvent effects on dimer formation. nih.gov Explicit solvent models involve simulating the individual solvent molecules around the solute, which is more computationally intensive but provides a more detailed picture of solute-solvent interactions.

For "this compound," the polarity of the solvent could influence the relative stability of conformers by stabilizing or destabilizing intramolecular hydrogen bonds or dipole moments. Theoretical studies on a fluorescent probe containing a pyrrolidinyl group demonstrated that increasing solvent polarity affected the excited-state intramolecular proton transfer (ESIPT) process. researchgate.net

Theoretical Modeling of Ligand-Receptor Interactions Involving this compound Scaffolds

The pyrrolidine scaffold is a common feature in many biologically active molecules and drugs, often playing a key role in binding to protein targets. frontiersin.orgfigshare.comresearchgate.net Theoretical modeling, particularly molecular docking and molecular dynamics simulations, is used to predict and analyze how a ligand like "this compound" might interact with a biological receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This is often followed by MD simulations of the ligand-receptor complex to assess the stability of the binding pose and to characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) in a dynamic environment. nih.gov For example, computational docking has been used to study how substituted pyrrolidines bind to the CXCR4 receptor, a target for cancer and inflammatory diseases. frontiersin.org

These modeling studies are crucial in rational drug design, helping to guide the synthesis of new derivatives with improved potency and selectivity. The specific stereochemistry and functional groups of "this compound" would be critical determinants of its potential interactions with a given receptor binding site.

Cis 4 Methoxypyrrolidin 3 Amine As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Synthesis and Analog Design

The rigid, stereochemically-defined framework of cis-4-Methoxypyrrolidin-3-amine makes it an attractive component for the synthesis of natural product analogs. While direct incorporation into the total synthesis of a natural product is not yet widely documented, the use of structurally similar substituted pyrrolidines highlights its potential. For instance, the synthesis of analogs of endomorphin-2, an endogenous opioid peptide, has utilized cis-4-amino-l-proline as a scaffold. nih.gov This proline derivative, which shares the cis-relationship of substituents on the pyrrolidine (B122466) ring, was incorporated to create conformationally constrained analogs, leading to a deeper understanding of the structure-activity relationships of these neuropeptides. nih.gov The introduction of the methoxy (B1213986) group in this compound offers an additional point of structural diversity for fine-tuning the pharmacological properties of such analogs.

In the broader context of medicinal chemistry, the design of analogs of existing drugs is a key strategy for improving efficacy and reducing side effects. nih.gov The pyrrolidine ring is a common motif in many pharmaceuticals, and the specific stereochemistry and substitution pattern of this compound can be exploited to create novel analogs with improved biological activity. For example, the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been developed as a key component for quinoline (B57606) antibacterial compounds and naphthyridine antitumor agents. This underscores the value of substituted pyrrolidines in constructing pharmacologically active molecules.

Development of Novel Chiral Ligands and Organocatalysts Derived from this compound

Chiral ligands and organocatalysts are indispensable tools in asymmetric synthesis. elsevier.com The pyrrolidine scaffold, most notably in the form of proline and its derivatives, has been extensively used in the development of powerful catalysts. The cis-1,2-amino alcohol motif present in this compound makes it a prime candidate for the development of novel chiral ligands for metal-catalyzed reactions and as a precursor for new classes of organocatalysts.

While specific examples of ligands and organocatalysts derived directly from this compound are emerging, the general principles are well-established. Chiral aminoalcohols are known to be effective ligands in a variety of asymmetric transformations, including reductions and alkylations. researchgate.net The combination of the pyrrolidine ring, which provides a rigid backbone, with the strategically placed amino and methoxy groups could lead to ligands that exhibit high levels of stereochemical control.

The development of organocatalysts based on the pyrrolidine framework is a mature field, with numerous examples of proline-derived catalysts for aldol (B89426) and Mannich reactions. The functional groups of this compound could be readily modified to generate novel bifunctional organocatalysts, where the amine and a derivative of the methoxy group (e.g., a hydroxyl group after demethylation) could act in concert to activate the substrates and control the stereochemical outcome of the reaction.

Construction of Biologically Relevant Scaffolds and Chemical Libraries

The synthesis of libraries of structurally diverse compounds is a central theme in drug discovery. This compound can serve as a versatile scaffold for the construction of such libraries. Its bifunctional nature, possessing both a primary amine and a methoxy group, allows for the introduction of a wide range of substituents at two distinct points of the molecule. This enables the rapid generation of a library of related compounds with varying steric and electronic properties.

The pyrrolidine ring itself is considered a "biologically relevant scaffold" due to its presence in numerous natural products and FDA-approved drugs. nih.gov By using this compound as a starting material, medicinal chemists can access novel chemical space around this privileged core. For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of side chains. The methoxy group, while relatively inert, can be demethylated to a hydroxyl group, which can then be further functionalized through etherification or esterification. This two-pronged approach to diversification can lead to the discovery of compounds with novel biological activities.

An illustrative example of a related scaffold is the use of cis-4-amino-l-proline to synthesize cyclic and linear analogs of endomorphin-2, thereby creating a small library of compounds to probe the opioid receptor binding requirements. nih.gov

Stereochemical Control and Transfer in Transformations Utilizing this compound

The inherent chirality of this compound can be exploited to control the stereochemical outcome of chemical reactions. When used as a chiral auxiliary, the stereocenters of the pyrrolidine ring can direct the approach of a reagent to a prochiral center, leading to the formation of one enantiomer in excess.

While specific studies detailing the use of this compound as a chiral auxiliary are not extensively reported, the principles of stereochemical control using chiral amines and amino alcohols are well-understood. For instance, pseudoephenamine, a chiral amino alcohol, has been demonstrated to be a highly effective chiral auxiliary in the asymmetric alkylation of enolates, providing excellent levels of diastereoselectivity. nih.gov The mechanism of stereochemical transfer often involves the formation of a rigid, chelated intermediate where one face of the reactive species is sterically hindered by the chiral auxiliary.

In the case of this compound, the cis-relationship between the amino and methoxy groups could facilitate the formation of such rigid chelates with metal ions, thereby enabling highly stereoselective transformations on a substrate attached to the amine. The predictable stereochemical environment of the pyrrolidine ring would ensure efficient transfer of chirality from the building block to the newly formed stereocenter.

Medicinal Chemistry Design Principles Centered on the Cis 4 Methoxypyrrolidin 3 Amine Scaffold

Rational Design and Synthesis of cis-4-Methoxypyrrolidin-3-amine Analogues

The rational design of analogues of this compound would involve the strategic modification of its core structure to enhance biological activity and optimize pharmacokinetic properties. This process would typically begin with a parent compound that has shown some desired, albeit weak, activity in a biological screen. Key synthetic strategies for pyrrolidine (B122466) rings often involve multi-step sequences starting from commercially available chiral precursors, such as amino acids or tartaric acid derivatives, to control the stereochemistry of the substituents. The introduction of the methoxy (B1213986) and amine groups on the pyrrolidine ring would require careful selection of protecting groups and stereoselective reactions to achieve the desired cis configuration.

Once the core scaffold is synthesized, medicinal chemists would explore a variety of modifications. For instance, the primary amine could be acylated, alkylated, or used as a point of attachment for larger, more complex chemical moieties. The methoxy group could be replaced with other alkoxy groups of varying sizes or with bioisosteres such as a fluoro or hydroxyl group to probe the effect on binding and metabolic stability.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Derived Compounds

Following the synthesis of a library of analogues, a systematic investigation into their structure-activity relationships (SAR) and structure-property relationships (SPR) would be conducted. SAR studies aim to identify which chemical modifications lead to an increase or decrease in biological potency. For example, by systematically varying the substituents on the amine and the methoxy groups, researchers could build a detailed picture of the structural requirements for optimal interaction with a biological target.

SPR studies, on the other hand, focus on how these same structural modifications affect the physicochemical properties of the compounds, such as solubility, lipophilicity, and metabolic stability. An ideal drug candidate must not only be potent but also possess favorable drug-like properties.

A hypothetical SAR and SPR table for a series of this compound analogues might look like this:

| Compound ID | R1 (on Amine) | R2 (on Methoxy) | Target Binding Affinity (IC50, nM) | Aqueous Solubility (µg/mL) |

| 1 | H | CH3 | >10,000 | 150 |

| 2a | Acetyl | CH3 | 5,200 | 120 |

| 2b | Methyl | CH3 | 8,900 | 160 |

| 3a | H | Ethyl | >10,000 | 135 |

| 3b | H | Isopropyl | >10,000 | 110 |

Pharmacophore Elucidation and Development Based on the this compound Motif

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Based on the SAR data from a series of active and inactive analogues of this compound, a pharmacophore model could be developed. This model would highlight the essential hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, as well as their spatial arrangement.

For the this compound scaffold, the primary amine would likely serve as a key hydrogen bond donor or a site for ionic interactions. The methoxy group's oxygen atom could act as a hydrogen bond acceptor, and the pyrrolidine ring itself would provide a defined three-dimensional shape that positions these features correctly within the target's binding site.

Computational Approaches to Drug Design and Discovery Using this compound Derivatives

Computational tools are invaluable in modern drug discovery. Once a biological target is identified, molecular docking studies can be used to predict how different this compound derivatives might bind to it. These simulations provide insights into the binding mode and can help prioritize which analogues to synthesize.

Virtual screening is another powerful computational technique where large libraries of virtual compounds are docked into the target's binding site to identify potential hits. A library of virtual this compound derivatives could be created and screened in silico to identify those with the highest predicted binding affinity.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. These fragments are then grown or linked together to create more potent lead compounds.

The this compound scaffold itself is an excellent candidate for an initial fragment due to its relatively small size, three-dimensional complexity, and the presence of functional groups that can be readily modified. If this fragment were identified in a screen, its binding mode would be determined, typically by X-ray crystallography. This structural information would then guide the elaboration of the fragment to increase its affinity and selectivity for the target.

Emerging Research Avenues and Future Perspectives for Cis 4 Methoxypyrrolidin 3 Amine

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules like cis-4-Methoxypyrrolidin-3-amine is increasingly benefiting from the adoption of automated synthesis and flow chemistry. These technologies offer substantial improvements in efficiency, safety, and scalability compared to traditional batch methods. whiterose.ac.uk The continuous nature of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.orgrsc.orgnih.gov

For the synthesis of chiral amines and related heterocyclic compounds, flow chemistry has been particularly advantageous. rsc.orgrsc.orgnih.govbohrium.com The integration of real-time monitoring and automated optimization algorithms can rapidly identify the ideal conditions for the synthesis of this compound and its derivatives. Furthermore, the use of immobilized catalysts and reagents in flow reactors can simplify purification processes and enhance the sustainability of the synthesis. rsc.orgbohrium.com The development of automated platforms for the synthesis of substituted pyrrolidines has demonstrated the potential for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. nih.govnih.gov

Future research in this area will likely focus on developing a fully automated, multi-step flow synthesis of this compound. This would involve the integration of several reaction and purification steps into a single, continuous process, minimizing manual intervention and maximizing efficiency.

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult and non-linear | Easier and linear |

| Safety | Higher risk with exotherms | Improved heat and mass transfer, smaller volumes |

| Control | Limited control over parameters | Precise control over temperature, pressure, and time |

| Reproducibility | Can be variable | High reproducibility |

| Purification | Often complex and multi-step | In-line purification is possible |

Potential Applications in Materials Science and Polymer Chemistry

The pyrrolidine scaffold is a versatile building block in materials science and polymer chemistry. researchgate.netnih.govresearchgate.net Pyrrolidinium-based ionic liquids and polymers have garnered attention for their potential applications in electrochemical devices, such as batteries and capacitors, due to their ionic conductivity and electrochemical stability. acs.orgnih.govresearchgate.netbohrium.commdpi.com The incorporation of this compound into polymer chains could lead to the development of novel materials with tailored properties.

For instance, the amine and methoxy (B1213986) functional groups of this compound could be modified to create monomers for polymerization. The resulting polymers could exhibit interesting properties such as enhanced thermal stability, specific ion conductivity, or unique optical properties. Research into pyrrolidinium-based polyurethane ionenes has shown that the choice of counterions and chain extenders can significantly influence the thermal properties and ion conduction of the resulting materials. acs.org

Future research could explore the synthesis of polymers incorporating the this compound moiety for applications in areas such as gas separation membranes, drug delivery systems, and advanced coatings. nbinno.com

Advancements in Sustainable and Eco-Friendly Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmaceuticals and fine chemicals. mdpi.combenthamscience.combenthamdirect.comacs.orggctlc.org For a molecule like this compound, this involves the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts. acs.orgresearchgate.net

Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective and sustainable method for the synthesis of chiral amines. rsc.orgrsc.orgbohrium.com These enzymatic reactions are often performed in aqueous media under mild conditions, reducing the environmental impact of the synthesis. nih.gov The development of green synthetic methods for saturated cyclic amines has highlighted the use of one-pot reactions, microwave-assisted synthesis, and solvent-free conditions to improve the environmental footprint of these processes. nih.gov

Future research will likely focus on developing biocatalytic or chemo-enzymatic routes to this compound, starting from renewable feedstocks. Additionally, the exploration of greener solvent alternatives and the development of recyclable catalytic systems will be crucial for the sustainable production of this compound. springernature.com

| Metric | Description | Goal |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | Maximize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| Solvent Intensity | Mass of solvent / Mass of product | Minimize |

Predictive Modeling for Novel Reactivity and Expanding Scope of Derivatization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov These methods can be used to predict the reactivity of molecules, optimize reaction conditions, and design new derivatives with desired properties. nih.govresearchgate.netnih.govrsc.orgacs.orgacs.orgaiche.orgresearchgate.net For this compound, predictive modeling can accelerate the discovery of new reactions and the expansion of its chemical space.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the most likely sites for chemical modification. Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of reactions with high accuracy, reducing the need for extensive experimental screening. aiche.orgacs.org This approach has been successfully applied to predict the reactivity of amines in various contexts. nih.govacs.orgacs.org

Future research will likely involve the development of specific predictive models for the reactivity of substituted pyrrolidines, including this compound. These models could be used to design novel derivatization strategies for the synthesis of compound libraries with diverse biological activities.

Interdisciplinary Research Integrating Chemical Biology and Data Science

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, including many approved drugs. researchgate.netnih.govmdpi.comfrontiersin.orgnih.govwikipedia.org This makes this compound an attractive starting point for drug discovery programs. The integration of chemical biology and data science offers a powerful approach to identify new biological targets and design novel therapeutic agents based on this scaffold.

Chemical biology utilizes small molecules to probe and understand biological systems. Derivatives of this compound could be synthesized and screened for their activity against a variety of biological targets. Data science and computational biology can then be used to analyze the screening data, identify structure-activity relationships, and predict the biological activity of new, untested derivatives. plos.orgmdpi.com This iterative cycle of synthesis, screening, and data analysis can significantly accelerate the drug discovery process.

Future interdisciplinary research will likely focus on using derivatives of this compound as chemical probes to study complex biological processes. The combination of high-throughput screening, computational modeling, and systems biology will be crucial in uncovering the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity cis-4-Methoxypyrrolidin-3-amine, and how can stereochemical integrity be maintained?

- Methodological Answer : The synthesis of this compound requires careful control of stereochemistry. A recommended approach involves using chiral catalysts or enantioselective reduction of pyrrolidinone intermediates. For example, hydrogenation of a ketone precursor with a chiral Rh or Ru catalyst (e.g., BINAP ligands) can yield the desired cis isomer. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity. Analytical validation via H/C NMR and chiral HPLC is critical to confirm stereochemical fidelity .

Q. How can researchers confirm the stereochemical configuration of this compound experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For rapid analysis, NOE (Nuclear Overhauser Effect) NMR experiments can distinguish cis/trans isomers by identifying spatial proximities between methoxy and amine protons. Comparative optical rotation measurements against known standards and computational modeling (DFT-based energy minimization) further support structural validation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Due to its amine functionality, the compound may cause respiratory or dermal irritation. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store under inert gas (N or Ar) at 2–8°C to prevent oxidation. Refer to SDS guidelines for related pyrrolidine amines, which emphasize proper ventilation and spill containment .

Advanced Research Questions

Q. How can researchers design bioactivity studies to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer : Use in vitro kinase assays with recombinant enzymes (e.g., EGFR, HER2) and ATP-competitive binding protocols. Prepare dose-response curves (0.1–100 µM) and measure IC values via fluorescence polarization or radiometric assays. Include positive controls (e.g., gefitinib for EGFR) and validate results with cellular assays (e.g., proliferation inhibition in cancer cell lines). Ensure reproducibility by triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How should contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Perform systematic solubility studies using a standardized shake-flask method. Test solvents (e.g., DMSO, water, ethanol, hexane) at 25°C and 37°C. Quantify solubility via UV-Vis spectroscopy or HPLC. If discrepancies persist, assess the compound’s hygroscopicity or potential for polymorphism using PXRD and DSC. Solubility parameters (Hansen or Hildebrand) can rationalize solvent interactions .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at ppm levels. For chiral impurities, use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ). NMR spectroscopy (e.g., F NMR if fluorinated impurities exist) adds complementary data .

Q. How can computational modeling predict this compound’s binding affinity to biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases). Optimize the ligand’s conformation with DFT (B3LYP/6-31G*) and perform MD simulations (AMBER/CHARMM) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental KD values .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use lyophilization for hygroscopic samples or formulate with stabilizers (e.g., antioxidants like BHT). Store in amber vials under inert gas to prevent oxidation. Periodic FT-IR analysis identifies degradation products (e.g., oxidation of the amine group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.